

Head-to-Head Field Trial Comparison: Flufenoxadiazam (Adapzo® Active) vs. Commercial Standard Fungicides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flufenoxadiazam**

Cat. No.: **B15563892**

[Get Quote](#)

For Immediate Release to the Scientific Community

This guide provides a comprehensive framework for conducting and evaluating head-to-head field trials of **Flufenoxadiazam**, a novel fungicide from BASF, against current commercial standards for the control of major fungal diseases in key agricultural crops. **Flufenoxadiazam**, to be marketed as Adapzo® Active, introduces a new mode of action as the first histone deacetylase (HDAC) inhibitor for the agricultural sector, offering a promising tool for resistance management.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Introduction

Flufenoxadiazam is a groundbreaking fungicide developed by BASF with a unique mechanism of action that targets fungal histone deacetylase (HDAC).[\[1\]](#)[\[2\]](#) This distinct mode of action is significant as it presents no known cross-resistance with existing fungicide classes, such as Quinone outside inhibitors (QoIs), Demethylation inhibitors (DMIs), and Succinate dehydrogenase inhibitors (SDHIs).[\[8\]](#)[\[9\]](#) The primary target for **Flufenoxadiazam** is Asian Soybean Rust (ASR), a devastating disease caused by *Phakopsora pachyrhizi* that can lead to yield losses of up to 90% if not effectively controlled.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#) BASF anticipates the market introduction of formulations containing Adapzo® Active around 2029.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

This document outlines the necessary experimental protocols and data presentation formats to rigorously compare the field performance of **Flufenoxadiazam** against established commercial

fungicides.

Experimental Protocols

To ensure a robust and unbiased comparison, the following experimental methodologies are recommended for head-to-head field trials.

Field Trial Design for Asian Soybean Rust (ASR)

- Experimental Design: A Randomized Complete Block Design (RCBD) with a minimum of four replications is recommended to account for field variability.[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Plot Size: Individual plots should be at least 3 meters by 6 meters to minimize edge effects.
[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Crop and Cultivar: A soybean cultivar susceptible to Asian Soybean Rust should be selected to ensure adequate disease pressure for a conclusive trial.
- Treatments:
 - Untreated Control (UTC)
 - **Flufenoxadiazam** (at proposed label rates)
 - Commercial Standard 1 (e.g., a leading QoI + DMI + SDHI co-formulation)
 - Commercial Standard 2 (e.g., another widely used fungicide mixture)
- Application Timing: Fungicide applications should be initiated at the first sign of disease or preventatively at the R1 growth stage (beginning of flowering), with subsequent applications at 14-21 day intervals, depending on disease pressure and product recommendations.[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Data Collection:
 - Disease Severity: Assessed at multiple time points (e.g., 7, 14, 21, and 28 days after the final application) by evaluating the percentage of leaf area affected by rust pustules.[\[11\]](#)

- Area Under the Disease Progress Curve (AUDPC): Calculated from the disease severity data to provide an integrated measure of disease progression over time.[11][12]
- Yield: Harvested from the center rows of each plot and adjusted to a standard moisture content (e.g., 13%) to determine bushels per acre or kilograms per hectare.[1][8][10][13]
- Thousand Grain Weight: Determined to assess the impact of treatments on seed size and quality.[11]

Field Trial Design for Corn Rust

- Experimental Design: Similar to the ASR trials, a Randomized Complete Block Design with at least four replications is appropriate.
- Plot Size: Standard corn plot dimensions should be used, ensuring an adequate number of rows to minimize border effects.
- Crop and Cultivar: A corn hybrid known to be susceptible to common rust (*Puccinia sorghi*) or southern rust (*Puccinia polysora*) should be utilized.[14]
- Treatments:
 - Untreated Control (UTC)
 - **Flufenoxadiazam** (at proposed label rates)
 - Commercial Standard 1 (e.g., a triazole-based fungicide like propiconazole or prothioconazole)[15][16]
 - Commercial Standard 2 (e.g., a strobilurin-based fungicide like azoxystrobin or pyraclostrobin)[16]
- Application Timing: Applications are most effective when initiated at the first sign of rust pustules, typically around the VT (tasseling) to R1 (silking) growth stages.[14][17]
- Data Collection:
 - Disease Severity: Assessed on the ear leaf at various intervals post-application.

- AUDPC: Calculated to represent the cumulative disease severity over the assessment period.
- Yield: Measured from the center rows, reported in bushels per acre, and adjusted for moisture.
- Stalk Integrity and Lodging: Assessed at the end of the season to determine any secondary benefits of the fungicide treatments.

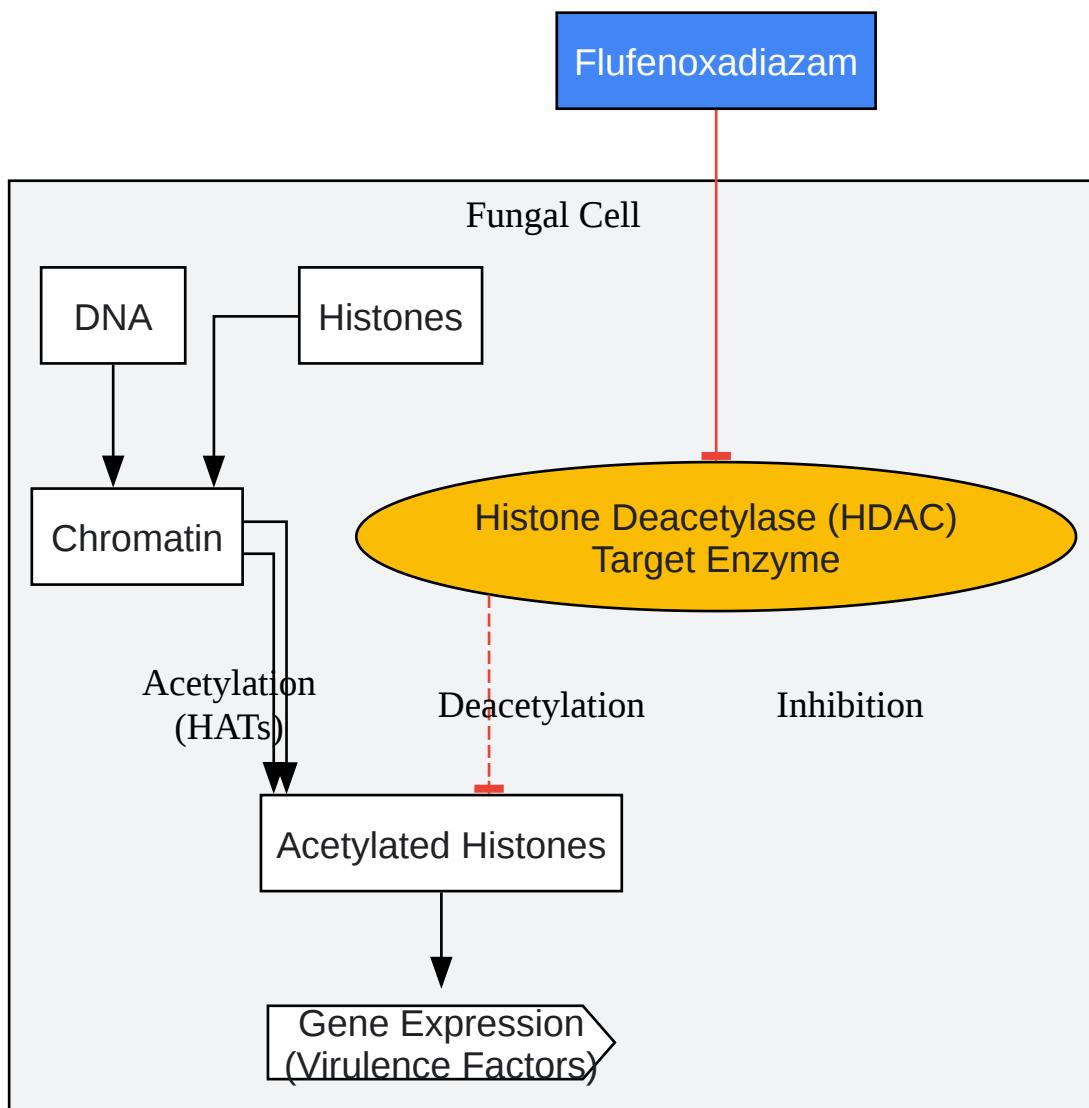
Data Presentation

All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison between treatments.

Table 1: Hypothetical Efficacy of **Flufenoxadiazam** against Asian Soybean Rust

Treatment	Application Rate	Disease Severity (%)	AUDPC	Yield (kg/ha)	Thousand Grain Weight (g)
Untreated Control	-	85 a	1500 a	2500 c	120 c
Flufenoxadiazam	TBD	15 c	350 c	4200 a	160 a
Commercial Standard 1	Label Rate	25 b	500 b	3800 b	150 b
Commercial Standard 2	Label Rate	28 b	550 b	3750 b	148 b
p-value	<0.001	<0.001	<0.001	<0.001	
LSD (p=0.05)	5.2	85.5	250.0	8.5	

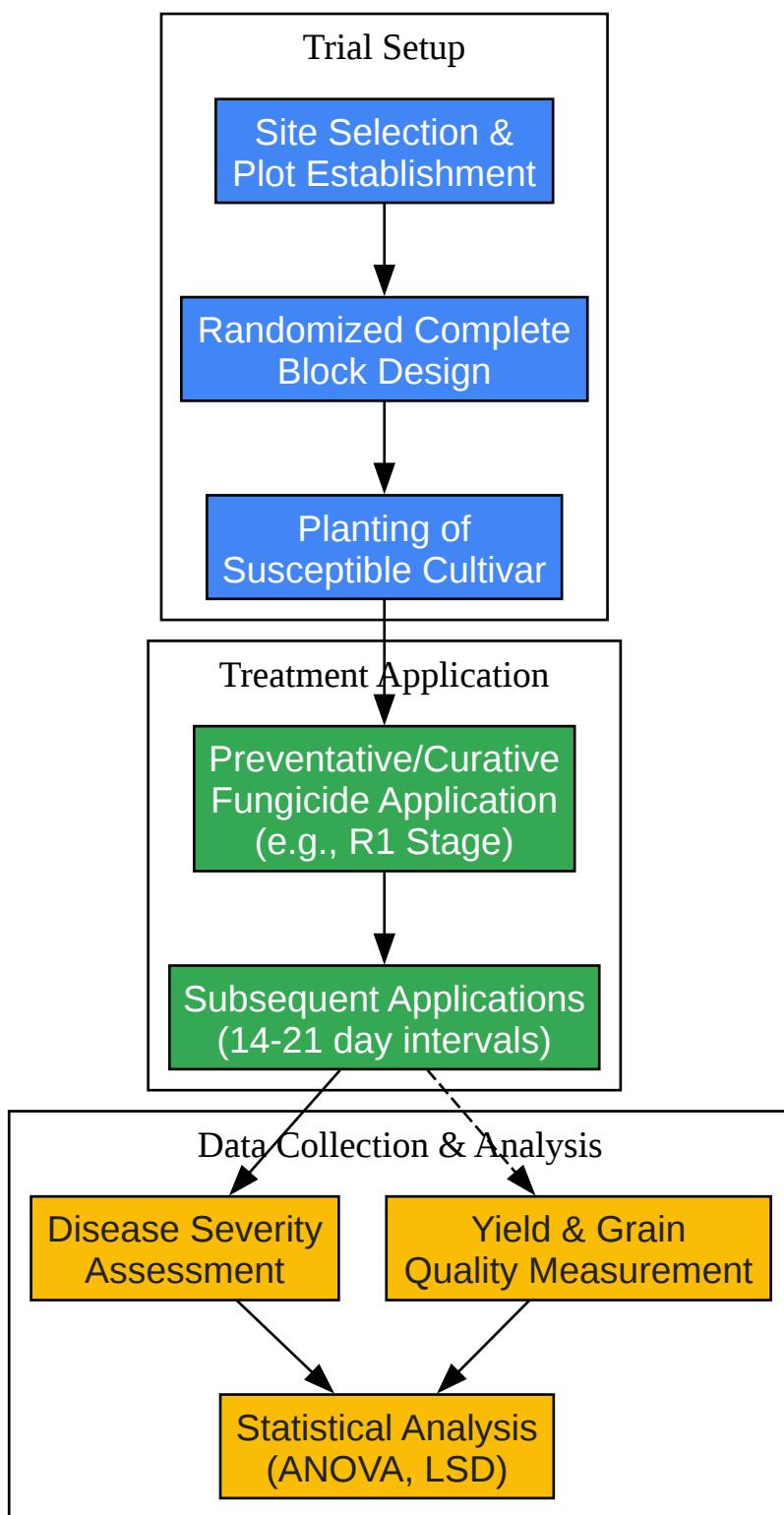
Values in the same column followed by the same letter are not significantly different.


Table 2: Hypothetical Efficacy of **Flufenoxadiazam** against Corn Rust

Treatment	Application Rate	Disease Severity (%)	AUDPC	Yield (bu/ac)	Stalk Lodging (%)
Untreated Control	-	70 a	1200 a	150 c	15 a
Flufenoxadiazam	TBD	10 c	200 c	210 a	5 b
Commercial Standard 1	Label Rate	20 b	400 b	190 b	7 b
Commercial Standard 2	Label Rate	22 b	450 b	185 b	8 b
p-value	<0.001	<0.001	<0.001	<0.01	
LSD (p=0.05)	4.8	75.2	12.5	3.1	

Values in the same column followed by the same letter are not significantly different.

Visualizations


Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Flufenoxadiazam** as a histone deacetylase (HDAC) inhibitor.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a head-to-head fungicide field efficacy trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ccsenet.org [ccsenet.org]
- 2. Asian Soybean Rust | CropWatch | Nebraska [cropwatch.unl.edu]
- 3. BASF begins registration of new fungicide against Asian rust in South America - Revista Cultivar [revistacultivar.com]
- 4. bASF.com [bASF.com]
- 5. New fungicide to combat Asian soybean rust [tridge.com]
- 6. BASF Begins Registration for New Fungicide Adapzo Active to Combat Asian Soybean Rust [chemanalyst.com]
- 7. gulfagriculture.com [gulfagriculture.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of the oxadiazole fungicide flufenoxadiazam [morressier.com]
- 10. Reduced Asian Soybean Rust Control by Commercial Fungicides Co-formulations in the 2018-2019 Growing Season in Southern Brazil [ideas.repec.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scielo.br [scielo.br]
- 13. agcrops.osu.edu [agcrops.osu.edu]
- 14. Managing Corn Rust with Fungicides | Agronomic Crops Network [agcrops.osu.edu]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. lgpress.clemson.edu [lgpress.clemson.edu]
- 17. Identifying and Managing Southern Rust of Corn | Crop Science US [cropscience.bayer.us]
- To cite this document: BenchChem. [Head-to-Head Field Trial Comparison: Flufenoxadiazam (Adapzo® Active) vs. Commercial Standard Fungicides]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b15563892#head-to-head-field-trials-of-flufenoxadiazam-against-commercial-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com